molecular formula C9H10N4S B7760711 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol

4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol

Cat. No.: B7760711
M. Wt: 206.27 g/mol
InChI Key: MXONMXJEHNDQPJ-UHFFFAOYSA-N
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Description

4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a methylphenyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylbenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazoles.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, which may be crucial for its activity as a corrosion inhibitor. In biological systems, the compound may interact with enzymes or receptors, leading to its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group in 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol may influence its chemical reactivity and biological activity compared to its halogenated analogs. This can result in differences in solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXONMXJEHNDQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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